molecular formula C13H11N3O2 B183032 2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 879590-14-4

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No.: B183032
CAS No.: 879590-14-4
M. Wt: 241.24 g/mol
InChI Key: BQYWCWWCDXAMOP-UHFFFAOYSA-N
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Description

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound with the molecular formula C13H11N3O2. It is characterized by the presence of an oxazole ring fused to a pyridine ring, which is further substituted with a methoxy group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction yields the desired compound . The reaction conditions often involve the use of organic solvents such as ethanol and reagents like sodium and ammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups results in amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-17-10-5-4-8(7-9(10)14)13-16-12-11(18-13)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYWCWWCDXAMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415538
Record name 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879590-14-4
Record name 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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